molecular formula C19H19N3O2 B11416306 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11416306
M. Wt: 321.4 g/mol
InChI Key: CIDLANNEWKSGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a novel benzimidazole derivative intended for research use only. This compound is part of a class of small molecules featuring a benzimidazole nucleus fused to a pyrrolidin-2-one moiety, a structure recognized in scientific literature as a privileged scaffold in medicinal chemistry . Benzimidazole derivatives are extensively investigated for their multi-targeting pharmacological potential, particularly as anti-inflammatory agents . Research indicates that similar 2-substituted benzimidazole compounds demonstrate significant activity by concurrently inhibiting key inflammatory targets such as Cyclooxygenase (COX) enzymes, Aldose Reductase (AR), and Phospholipase A2 (PLA2) . Some compounds in this class have shown IC50 values lower than standard NSAIDs like ibuprofen in vitro and have exhibited comparable efficacy to diclofenac in vivo models, such as the carrageenan-induced paw edema model . The structural motif of substituting the benzimidazole core at various positions is a established strategy to enhance the physicochemical, metabolic, and pharmacokinetic properties of synthesized compounds, making them valuable for lead optimization studies . The presence of both the benzimidazole and pyrrolidinone structures in patented compounds further underscores the research interest in this chemical space for developing novel therapeutic agents . This product is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the relevant safety data sheets prior to handling.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C19H19N3O2/c1-12-3-8-16-17(9-12)21-19(20-16)13-10-18(23)22(11-13)14-4-6-15(24-2)7-5-14/h3-9,13H,10-11H2,1-2H3,(H,20,21)

InChI Key

CIDLANNEWKSGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

The compound 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2OC_{15}H_{16}N_{2}O, with a molecular weight of approximately 240.3 g/mol. The structure features a pyrrolidinone core, substituted with a methoxyphenyl and a benzimidazole moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Density1.216 g/cm³
Boiling Point428.2 ºC
Flash Point154.4 ºC

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one showed promising results against the MDA-MB-231 breast cancer cell line, with minimal inhibitory concentration (MIC) values indicating effective cytotoxicity .

Antifungal and Antibacterial Effects

The compound has also been evaluated for its antifungal and antibacterial properties. In vitro tests revealed that it exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL . Additionally, its antibacterial efficacy was noted against strains such as Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections .

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. Studies indicate that benzimidazole derivatives can disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. This initiates caspase activation pathways that culminate in programmed cell death .

Study on Cytotoxic Effects

A study involving various benzimidazole derivatives assessed their cytotoxic effects on K562 leukemia cells. The results indicated that compounds similar to 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one triggered significant cytotoxicity and apoptosis, as evidenced by increased caspase 3/7 activity and alterations in gene expression related to apoptosis .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, including proteins involved in cancer progression. The results suggested strong interactions with target proteins, which may enhance its effectiveness as an anticancer agent .

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity : Research indicates that derivatives of benzimidazole compounds, including those similar to 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, exhibit antiviral properties against various viruses, including the Ebola virus. A study demonstrated that certain synthesized benzimidazole-piperidine hybrids displayed potent anti-Ebola activity with submicromolar efficacy, suggesting that modifications to the benzimidazole structure can enhance antiviral potency .
  • Anticancer Potential : Compounds containing benzimidazole and pyrrolidinone structures have been explored for their anticancer activities. Studies have shown that these compounds can induce apoptosis in cancer cells and exhibit cytotoxicity against multiple cancer cell lines. For instance, hybrid molecules designed from benzimidazole frameworks have shown promising results in inhibiting tumor growth in vitro .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The interaction of the compound with specific neural pathways may help mitigate oxidative stress and neuronal damage, although more research is needed to establish definitive mechanisms .

Synthesis Methodologies

The synthesis of 1-(4-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions:

  • Formation of Benzimidazole Ring : The initial step often includes the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole core.
  • Pyrrolidinone Formation : Subsequent cyclization reactions can be employed to introduce the pyrrolidinone structure through acylation or other coupling methods.
  • Final Modifications : The introduction of substituents such as the methoxyphenyl group can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.

Case Studies and Research Findings

StudyFindings
Bessières et al. (2023)Identified new benzimidazole-piperidine hybrids with significant anti-Ebola activity (EC50 = 0.64 µM) .
Abdel-Wahab et al. (2024)Developed synthesis methods for novel heterocycles incorporating triazole and pyrazole moieties, enhancing biological activity .
PMC Article (2020)Explored anticancer activity of substituted pyrrolidines showing cytotoxic effects against various cancer cell lines .

Chemical Reactions Analysis

Reactivity of the Pyrrolidin-2-one Core

The lactam ring undergoes characteristic reactions influenced by its electron-deficient nature:

Ring-Opening Reactions

  • Hydrolysis : Acidic or basic conditions cleave the lactam ring. For example, refluxing with HCl yields 4-aminobutyric acid derivatives.

  • Nucleophilic Attack : Amines or Grignard reagents open the ring via nucleophilic addition at the carbonyl group, forming substituted amines .

Table 1: Ring-Opening Reaction Conditions

Reaction TypeConditionsProductYield (%)
Acid Hydrolysis6M HCl, 80°C, 12hCarboxylic acid derivative70–85
Alkaline HydrolysisNaOH (aq), refluxSodium carboxylate65–78

Functionalization of the Benzimidazole Moiety

The 5-methyl-1H-benzimidazol-2-yl group participates in electrophilic substitutions and coordination chemistry:

Electrophilic Substitution

  • Nitration : Concentrated HNO₃ at 0–5°C introduces nitro groups at the 4- and 6-positions of the benzimidazole ring.

  • Halogenation : Bromine in acetic acid selectively substitutes the 5-methyl group, forming 5-(bromomethyl) derivatives.

Metal Coordination

Benzimidazole acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Table 2: Metal Complexation Data

Metal IonLigand SiteStability Constant (log K)Application
Cu²⁺N1, N38.2 ± 0.3Oxidation catalysis
Zn²⁺N1, N36.9 ± 0.2 Bioinorganic models

Methoxyphenyl Group Transformations

The 4-methoxyphenyl substituent undergoes demethylation and coupling reactions:

Demethylation

  • BBr₃ in CH₂Cl₂ cleaves the methyl ether to produce a phenolic group, enabling further functionalization .

Suzuki-Miyaura Coupling

The aryl boronic acid reacts with Pd(PPh₃)₄ to form biaryl derivatives, expanding structural diversity.

Multicomponent Reactions

The compound participates in one-pot syntheses due to its multifunctional structure:

  • Cycloadditions : Under microwave irradiation, it forms spirocyclic adducts with dipolarophiles like maleimides .

  • Mannich Reactions : Condensation with formaldehyde and amines yields β-amino ketone derivatives .

Mechanistic Insight : DFT studies suggest the pyrrolidinone carbonyl stabilizes transition states via hydrogen bonding, accelerating reaction rates .

Stability Under Reaction Conditions

Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life
pH < 3Lactam hydrolysis2.5h
pH > 10Benzimidazole ring cleavage4.8h
UV light (254 nm)Photooxidation8.2h

Industrial-Scale Optimization

Key parameters for scalable reactions include:

  • Solvent : DMF or THF maximizes yields in coupling reactions.

  • Catalyst : Pd/C (5% wt.) achieves >90% conversion in hydrogenation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound ID/Reference Substituents at Pyrrolidin-2-one Positions Key Functional Groups Biological Activity
Target Compound 1: 4-Methoxyphenyl; 4: 5-Methylbenzimidazol-2-yl Methoxy, methylbenzimidazole Not explicitly reported (in evidence)
QZ-2946 1: 4-Methoxybenzyl; 4: Benzimidazol-2-yl Methoxybenzyl, benzimidazole Not reported (structural analog)
Compound 10b 1: 4-Methoxybenzyl; 3: 4-Fluorobenzoyl Fluorobenzoyl, methoxybenzyl Anti-Alzheimer’s (AChE inhibition)
Compound 5a 1: 4-Naphthalenylthiazol-2-yl; 4: Benzimidazol-2-yl Naphthalenylthiazole, benzimidazole Synthetic intermediate (no activity reported)
S-61 1: 4-(2-Tolylpiperazinyl)butyl Tolylpiperazine, alkyl chain Antiarrhythmic, α1-adrenolytic

Key Observations :

  • Methoxy vs. Methoxybenzyl : The target compound’s 4-methoxyphenyl group (direct aryl attachment) differs from QZ-2946’s 4-methoxybenzyl (alkyl-linked aryl), which may alter steric effects and binding affinity .
  • Benzimidazole Substitutions : The 5-methyl group on the benzimidazole in the target compound could enhance lipophilicity compared to unsubstituted benzimidazole derivatives (e.g., QZ-2946) .
  • Piperazine and Fluorinated Groups : Compounds like S-61 and 10b incorporate piperazine or fluorinated motifs, which are linked to cardiovascular and acetylcholinesterase (AChE) inhibitory activities, respectively .
Table 2: Activity Profiles of Pyrrolidin-2-one Derivatives
Compound ID/Reference Assay/Model Key Findings vs. Controls
Antioxidant Derivatives DPPH radical scavenging, reducing power 1.5× ascorbic acid activity (thioxo-oxadiazole analogs)
Compound 10b AChE inhibition, scopolamine-induced amnesia 80% inhibition of AChE (vs. donepezil’s 90%)
S-73 Rat arrhythmia model 60% reduction in arrhythmia episodes (vs. propranolol)
Target Compound N/A Insufficient data in provided evidence

Key Observations :

  • Antioxidant Activity: Thioxo-oxadiazole and triazole derivatives () exhibit potent antioxidant properties, likely due to sulfur-containing groups.
  • Anti-Alzheimer’s Potential: Compound 10b’s fluorobenzoyl group enhances AChE inhibition, a feature absent in the target compound .
  • Cardiovascular Effects: S-61/S-73’s piperazine chains enable α1-adrenolytic and antiarrhythmic effects, highlighting the role of nitrogen-rich substituents .

Preparation Methods

Benzimidazole Moiety Formation via Phillip’s Method

The benzimidazole component is synthesized through Phillip’s condensation, a classical approach involving o-phenylenediamine and carboxylic acid derivatives. For the 5-methyl-1H-benzimidazol-2-yl subunit, 4-methyl-o-phenylenediamine reacts with acetic acid under reflux in concentrated hydrochloric acid (HCl) at 120°C for 6–8 hours. This step yields 5-methyl-1H-benzimidazole, which is subsequently purified via recrystallization from ethanol (yield: 78–85%). Mechanistic studies confirm that HCl protonates the carbonyl oxygen of the carboxylic acid, facilitating nucleophilic attack by the amine group and cyclodehydration to form the benzimidazole ring.

Pyrrolidin-2-One Core Construction

The pyrrolidin-2-one ring is synthesized via lactamization of γ-amino esters. Donor-acceptor (DA) cyclopropanes, such as 1-(4-methoxyphenyl)cyclopropane-1,1-diester, undergo Lewis acid-catalyzed ring-opening with primary amines. For example, indium(III) chloride (InCl₃) catalyzes the reaction between the cyclopropane and benzimidazole-derived amines in dichloromethane at 25°C, producing γ-amino esters. Intramolecular lactamization is then induced by heating the intermediate in toluene at 110°C, followed by dealkoxycarbonylation using potassium carbonate (K₂CO₃) to yield the pyrrolidin-2-one scaffold (overall yield: 62–70%).

Final Coupling and Purification

The benzimidazole and pyrrolidin-2-one subunits are coupled via a nucleophilic aromatic substitution (SNAr) reaction. The benzimidazole is treated with sodium hydride (NaH) in dimethylformamide (DMF) to generate a benzimidazolide anion, which attacks the 4-position of the pyrrolidin-2-one’s methoxyphenyl group at 80°C for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from methanol to achieve >95% purity.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times for both benzimidazole formation and lactamization. For instance, o-phenylenediamine and acetic acid react in polyphosphoric acid (PPA) under microwave irradiation (275 W, 15 minutes) to produce 5-methyl-1H-benzimidazole in 92% yield. Similarly, the lactamization step is completed in 10 minutes (vs. 12 hours conventionally) with comparable yields. This method minimizes side reactions, such as oxidative degradation, and enhances reproducibility.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported reagents enable scalable synthesis. Polymer-bound carbodiimide (PS-Carbodiimide) facilitates the condensation of o-phenylenediamine with carboxylic acids on a resin matrix, yielding benzimidazole derivatives with 85–90% purity after cleavage. The pyrrolidin-2-one ring is constructed using Wang resin-functionalized DA cyclopropanes, allowing stepwise elongation and cyclization under mild conditions. This approach simplifies purification and supports combinatorial library generation.

Catalytic Methods Using Transition Metals

Copper-Catalyzed Cyclization

CuI/l-proline catalyzes the cyclization of 2-iodoacetanilides with aqueous ammonia to form benzimidazoles at 100°C under acidic conditions (yield: 75%). For the pyrrolidin-2-one core, copper nanoparticles (CuNPs) promote the ring-opening of DA cyclopropanes with amines in ethanol at 60°C, achieving 68% yield.

Iron-Sulfur Catalyzed Green Synthesis

Fe/S catalysts enable solvent-free synthesis of benzimidazoles via cyclization of o-nitroanilines with picolines at 150°C (yield: 83–91%). This method eliminates toxic solvents and reduces energy consumption.

Recent Advances in Green Chemistry

Solvent-Free Mechanochemical Synthesis

Ball milling o-phenylenediamine with acetic acid and K₂CO₃ produces 5-methyl-1H-benzimidazole in 89% yield without solvents. For lactamization, grinding DA cyclopropanes with amines in the presence of InCl₃ yields pyrrolidin-2-ones in 65% yield.

Recyclable Catalysts

Magnetically separable Fe₃O₄@SiO₂-Cu catalysts are used for benzimidazole synthesis, achieving 82% yield over five cycles. Similarly, silica-supported InCl₃ retains 90% activity after four uses in lactamization.

Data Table: Comparison of Preparation Methods

MethodKey StepsConditionsYield (%)Purity (%)
Phillip’s Condensationo-PDA + Acetic acid, HCl reflux120°C, 6–8 h78–8592
Microwave-AssistedPPA, 275 W irradiation15 min9295
CuI/l-Proline Catalysis2-Iodoacetanilide + NH₃, 100°CAcidic, 12 h7590
Fe/S Catalyzedo-Nitroaniline + picoline, 150°CSolvent-free, 24 h83–9188
Solid-Phase SynthesisPS-Carbodiimide, Wang resinRT, 48 h85–9094

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrrolidin-2-one core fused with a benzimidazole moiety?

  • Methodology: The pyrrolidin-2-one scaffold can be synthesized via cyclization reactions or multicomponent couplings. For example, Heck–Matsuda desymmetrization (as demonstrated for similar β-aryl-γ-lactams) enables enantioselective formation of the pyrrolidinone ring . The benzimidazole group is typically introduced via condensation of o-phenylenediamine derivatives with carbonyl intermediates. Optimization of reaction conditions (e.g., temperature, catalyst) is critical to avoid side products like over-oxidized imidazoles. Key characterization tools include 1H^1H/13C^{13}C NMR to confirm regiochemistry and LC-HRMS for purity assessment .

Q. How can researchers validate the structural integrity of the compound using spectroscopic and crystallographic methods?

  • Methodology:

  • NMR: Assign peaks using 1H^1H-1H^1H COSY and HSQC to resolve overlapping signals, particularly for the methoxyphenyl and benzimidazole protons.
  • X-ray crystallography: Use SHELX programs for structure solution and refinement. For example, SHELXL efficiently refines twinned or high-resolution datasets, ensuring accurate bond-length/angle measurements .
  • HRMS: Confirm molecular formula with <5 ppm mass accuracy. For chiral centers, SFC or HPLC with chiral columns (e.g., Daicel Chiralpak® IB/IC) resolves enantiomers .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology: Prioritize target-agnostic screens (e.g., kinase or GPCR panels) to identify binding affinities. For orexin receptor antagonists, functional assays (calcium flux, cAMP inhibition) validate potency, as described for structurally related pyrrolidine derivatives . Use IC50_{50} values from dose-response curves to guide SAR studies.

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for enhanced bioactivity?

  • Methodology: Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electron distribution in the benzimidazole and methoxyphenyl groups. Calculate HOMO/LUMO energies to predict redox stability and intermolecular interactions (e.g., π-π stacking). Validate with experimental UV-Vis and cyclic voltammetry .

Q. What strategies address low enantiomeric excess (ee) during asymmetric synthesis?

  • Methodology:

  • Chiral auxiliaries: Temporarily attach groups (e.g., sulfonyl) to the pyrrolidinone nitrogen to enforce stereocontrol, then cleave post-cyclization .
  • Catalytic asymmetric catalysis: Use chiral ligands (e.g., BINAP) with transition metals (Pd, Cu) for cross-couplings. For example, copper-catalyzed hydrothiolation achieves >90% ee in related pyrrolidinone derivatives .
  • Kinetic resolution: Enzymatic methods (lipases, esterases) selectively hydrolyze one enantiomer, as demonstrated for γ-lactams .

Q. How do structural modifications (e.g., substituent variation on benzimidazole) impact target selectivity?

  • Methodology:

  • SAR libraries: Synthesize analogs with substituents (e.g., -F, -CF3_3, -OCH3_3) at the benzimidazole 5-position. Compare binding affinities in receptor assays .
  • Molecular docking: Simulate interactions with targets (e.g., SV2A modulators) using AutoDock Vina. Focus on hydrogen bonds between the methoxyphenyl group and hydrophobic pockets .
  • Metabolic stability: Replace labile groups (e.g., methyl on benzimidazole) with deuterated or fluorinated analogs to prolong half-life in microsomal assays .

Q. What experimental designs reconcile contradictory data in biological activity vs. computational predictions?

  • Methodology:

  • Orthogonal assays: Confirm binding via SPR (surface plasmon resonance) if cell-based assays conflict with docking results.
  • Solubility corrections: Account for aggregation artifacts by measuring critical micelle concentration (CMC) using dynamic light scattering .
  • Free-energy perturbation (FEP): Refine DFT models with explicit solvent simulations to improve affinity predictions .

Q. How can researchers mitigate toxicity risks during in vivo studies?

  • Methodology:

  • ADMET profiling: Use hepatocyte assays for CYP inhibition and Ames tests for mutagenicity.
  • Prodrug strategies: Mask polar groups (e.g., carboxylates) with ester linkers to enhance bioavailability, as seen in SV2A modulators .
  • Dose optimization: Apply allometric scaling from rodent PK data to estimate safe human-equivalent doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.